3-(4-Benzylpiperazin-1-yl)-1-(2-ethoxy-4-nitrophenyl)pyrrolidine-2,5-dione
Overview
Description
3-(4-Benzylpiperazin-1-yl)-1-(2-ethoxy-4-nitrophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring, a pyrrolidine-2,5-dione core, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(2-ethoxy-4-nitrophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the benzyl group. The pyrrolidine-2,5-dione core is then synthesized, and the ethoxy and nitro groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the piperazine ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Products may include benzyl alcohols or ketones.
Reduction: The primary product would be the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, altering their activity. The nitro group could participate in redox reactions, while the piperazine ring might interact with neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Benzylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione
- 3-(4-Methylpiperazin-1-yl)-1-(2-ethoxy-4-nitrophenyl)pyrrolidine-2,5-dione
Uniqueness
The presence of the ethoxy and nitro groups on the phenyl ring, combined with the benzyl-substituted piperazine, makes this compound unique. These functional groups can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(2-ethoxy-4-nitrophenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c1-2-32-21-14-18(27(30)31)8-9-19(21)26-22(28)15-20(23(26)29)25-12-10-24(11-13-25)16-17-6-4-3-5-7-17/h3-9,14,20H,2,10-13,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCADYDJTPAMNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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